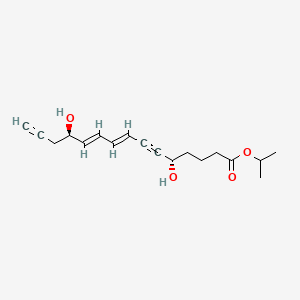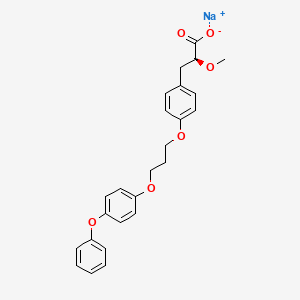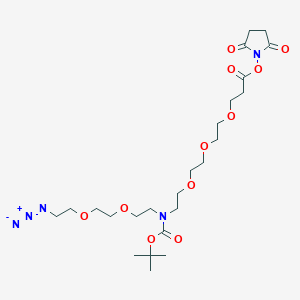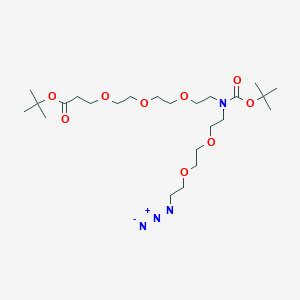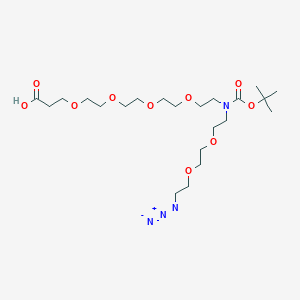
NCGC607
概要
説明
NCGC607は、糖脂質のリソソーム分解において重要な役割を果たす酵素であるグルコセレブロシダーゼの、非阻害型小分子シャペロンです。 この化合物は、ゴーシェ病やパーキンソン病の治療における潜在的な治療用途のために注目を集めています .
科学的研究の応用
NCGC607 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of glucocerebrosidase chaperones.
Biology: Investigated for its role in modulating enzyme activity and protein folding.
Medicine: Explored as a potential therapeutic agent for Gaucher disease and Parkinson’s disease by restoring enzyme activity and reducing glycolipid storage
作用機序
NCGC607は、グルコセレブロシダーゼに結合し、その構造を安定化させることによって効果を発揮しますが、その酵素活性を阻害することはありません。この結合は酵素の活性を高め、リソソームにおける糖脂質の蓄積を減少させます。 この化合物はまた、パーキンソン病に関連するタンパク質であるα-シヌクレインのレベルを、タンパク質凝集体のクリアランスを改善することによって減少させます .
類似の化合物:
アンブロキソール: 別のグルコセレブロシダーゼシャペロンですが、酵素の活性部位に結合することによって阻害剤として作用します。
イミノシュガー: ゴーシェ病の治療に使用されるグルコセレブロシダーゼの競合阻害剤.
This compoundの独自性: this compoundは、酵素の活性を阻害するのではなく、その構造を安定化させることによって活性を高めるため、独特です。 この非阻害型メカニズムにより、酵素阻害に関連する副作用なしに、リソソーム蓄積症の治療のための有望な候補となっています .
生化学分析
Biochemical Properties
NCGC607 interacts with the GCase enzyme, which is encoded by the GBA1 gene . Mutations in the GBA1 gene are the most common genetic risk factor for Parkinson’s disease and cause Gaucher disease . This compound has been found to bind to allosteric sites on the GCase surface . Using molecular docking and molecular dynamics simulation, six allosteric binding sites on the GCase surface suitable for pharmacological chaperones were identified and characterized . Two of these sites were energetically more preferable for this compound and located nearby to the active site of the enzyme .
Cellular Effects
This compound has been shown to increase GCase activity and protein levels, and decrease glycolipid concentration in cultured macrophages derived from Gaucher disease patients and GBA-PD patients with N370S mutation . In induced human pluripotent stem cells (iPSC)-derived dopaminergic neurons from GBA-PD patients with N370S mutation, this compound treatment increased GCase activity and protein levels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to allosteric sites on the GCase surface . This binding enhances the translocation of GCase to the lysosome, thereby increasing enzyme activity and reducing glycolipid levels . Furthermore, this compound reduces α-synuclein levels in dopaminergic neurons from patients with parkinsonism .
Temporal Effects in Laboratory Settings
It has been shown to effectively chaperone GCase, enhancing enzyme activity and reducing glycolipid levels .
Metabolic Pathways
This compound is involved in the metabolic pathway of the GCase enzyme . It enhances the activity of this enzyme, which is responsible for the breakdown of glucocerebroside, a type of glycolipid .
Transport and Distribution
This compound enhances the translocation of GCase to the lysosome . This suggests that it may interact with transporters or binding proteins that facilitate the movement of GCase within cells.
Subcellular Localization
It is known to enhance the translocation of GCase to the lysosome , suggesting that it may be localized in the lysosome along with GCase.
準備方法
合成経路と反応条件: NCGC607の合成は、コア構造の調製から始まり、さまざまな官能基の導入によって続く、一連の化学反応を含みます。詳細な合成経路には以下が含まれます。
- 芳香族置換およびアミド結合形成を含む多段階反応によるコア構造の形成。
- 制御された条件下でのヨウ化フェニル基およびオキソエトキシ基などの官能基の導入 .
工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには以下が含まれます。
- 高収率と高純度を確保するための反応条件の最適化。
- 工業用グレードの溶媒と試薬の使用。
- 最終製品を得るための結晶化やクロマトグラフィーなどの精製技術の実装 .
化学反応の分析
反応の種類: NCGC607は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体となる可能性があります。
還元: 官能基を修飾するために還元反応を行うことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
形成される主な生成物: これらの反応から生成される主な生成物には、修飾された官能基を持つthis compoundのさまざまな誘導体が含まれ、それらはさらに生物学的活性について分析できます .
4. 科学研究の応用
This compoundは、以下を含む幅広い科学研究の応用があります。
化学: グルコセレブロシダーゼシャペロンの挙動を研究するためのモデル化合物として使用されます。
生物学: 酵素活性とタンパク質フォールディングの調節における役割について調査されています。
医学: 酵素活性を回復させ、糖脂質の蓄積を減らすことによって、ゴーシェ病やパーキンソン病の潜在的な治療薬として探索されています
類似化合物との比較
Ambroxol: Another glucocerebrosidase chaperone but acts as an inhibitor by binding to the enzyme’s active site.
Iminosugars: Competitive inhibitors of glucocerebrosidase used in the treatment of Gaucher disease.
Uniqueness of NCGC607: this compound is unique because it does not inhibit the enzyme’s activity but rather enhances it by stabilizing its structure. This noninhibitory mechanism makes it a promising candidate for treating lysosomal storage disorders without the side effects associated with enzyme inhibition .
特性
IUPAC Name |
2-[2-(4-iodoanilino)-2-oxoethoxy]-N-[2-(N-methylanilino)-2-oxoethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22IN3O4/c1-28(19-7-3-2-4-8-19)23(30)15-26-24(31)20-9-5-6-10-21(20)32-16-22(29)27-18-13-11-17(25)12-14-18/h2-14H,15-16H2,1H3,(H,26,31)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVDMJQQAKLUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CNC(=O)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22IN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NCGC607 interact with its target and what are the downstream effects?
A1: this compound acts as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is deficient in GD. Molecular docking and molecular dynamics simulations suggest that this compound binds to allosteric sites on the GCase surface, rather than the active site [, ]. This binding stabilizes the enzyme, promoting its proper folding and trafficking to the lysosome. Consequently, this leads to increased GCase activity and protein levels, resulting in the breakdown of accumulated glycolipid substrates like glucosylceramide and glucosylsphingosine [, ]. In iPSC-derived dopaminergic neurons from PD patients with GBA1 mutations, this compound treatment also reduced α-synuclein levels, suggesting a potential role in addressing PD pathogenesis [].
Q2: What is the evidence for this compound's efficacy in relevant models of GD and PD?
A2: Research demonstrates this compound's efficacy in different experimental models:
- GD patient-derived macrophages: this compound treatment increased GCase activity and protein levels, while decreasing glycolipid concentrations [].
- GBA1 mutation-carrying PD patient-derived macrophages: this compound enhanced GCase activity, particularly for the N370S mutation [].
- iPSC-derived dopaminergic neurons from GBA1 mutation-carrying PD patients: this compound increased both GCase activity and protein levels []. Additionally, it reduced α-synuclein levels in neurons derived from patients with parkinsonism or Type 2 GD [], highlighting its therapeutic potential for both conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







